molecular formula C13H22FNO4 B2789601 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate CAS No. 1303974-40-4

1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate

Cat. No.: B2789601
CAS No.: 1303974-40-4
M. Wt: 275.32
InChI Key: LVHRATXZLPYMHL-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H22FNO4 It is a piperidine derivative, characterized by the presence of a fluorine atom and two ester groups

Preparation Methods

The synthesis of 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and fluorinating agents.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

    Synthetic Routes:

    Industrial Production: Industrial production methods may involve large-scale batch reactions, continuous flow processes, and the use of automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions or amines replace the fluorine atom, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions may involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a wide range of functionalized piperidine derivatives.

Scientific Research Applications

1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and drug discovery.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

    1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate: This compound lacks the fluorine atom and has a ketone group instead.

    tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has two fluorine atoms and a single carboxylate group.

    1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a different substitution pattern on the piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-fluoropiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHRATXZLPYMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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